molecular formula C9H6N4 B013923 s-Triazolo[3,4-a]phthalazine CAS No. 234-80-0

s-Triazolo[3,4-a]phthalazine

Numéro de catalogue B013923
Numéro CAS: 234-80-0
Poids moléculaire: 170.17 g/mol
Clé InChI: JVJPJKLSGUJUJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S-Triazolo[3,4-a]phthalazine is a heterocyclic compound used in a variety of chemical applications. It is a fused-ring system that contains both a triazole and a phthalazine ring, making it a unique and versatile molecule . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 g/mol .


Synthesis Analysis

S-Triazolo[3,4-a]phthalazine can be synthesized in one-step by cyclocondensation of bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes with 2 equivalents of (30) in refluxing EtOH containing a few drops of triethylamine .


Molecular Structure Analysis

The molecular structure of s-Triazolo[3,4-a]phthalazine is characterized by a five-membered triazole ring fused with a six-membered phthalazine ring .


Chemical Reactions Analysis

The reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers .


Physical And Chemical Properties Analysis

S-Triazolo[3,4-a]phthalazine has a density of 1.5±0.1 g/cm3, a boiling point of 327.27°C, and a melting point of 118.50°C. It has a molar refractivity of 49.5±0.5 cm3, a polar surface area of 43 Å2, and a molar volume of 116.8±7.0 cm3 .

Applications De Recherche Scientifique

  • Benzodiazepine Receptor Ligands : s-Triazolo[3,4-a]phthalazine derivatives have shown to inhibit 3H-diazepam binding to benzodiazepine receptors, suggesting potential use in neuropsychiatric disorders (Tarzia, Occelli, & Barone, 1989).

  • Central Nervous System Stimulant : Certain triazolo[3,4-a]phthalazine reactions yield products with stimulating activity on the central nervous system without significant toxicity (Zinczenko, Bernard, Okulicz-Kozaryn, & Mikołajczak, 2014).

  • Anti-Inflammatory Activity : Derivatives like 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine exhibit strong anti-inflammatory effects (Sun et al., 2010).

  • Anticonvulsant and Anxiolytic Activity : s-Triazolo[3,4-a]phthalazine shows anticonvulsant and potential anxiolytic activities in vivo (Tarzia et al., 1988).

  • Voltage-Gated Calcium Channel Ligands : These derivatives are high-affinity ligands to the alpha 2 delta-1 subunit of voltage-gated calcium channels, relevant in neuroscience research (Lebsack et al., 2004).

  • Antimicrobial Properties : Novel triazolo[3,4-a]phthalazine derivatives have shown inhibitory activity against various bacterial and fungal strains, suggesting potential use in infection control (Zhang et al., 2014).

  • Anticancer Potential : Certain derivatives, like 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines, have shown promise in targeting cancer models, particularly by acting on voltage-gated K+ channels (Romero et al., 2020).

  • Positive Inotropic Activity : These compounds have shown favorable positive inotropic activities, which can be useful in developing cardiac therapeutics (Ma et al., 2014).

  • Metabolism in Drug Development : The liver's role in metabolizing s-triazolo[3,4-a]phthalazine to its 7-methylthio conjugate highlights its significance in drug development processes (Imamura et al., 2003).

Safety And Hazards

S-Triazolo[3,4-a]phthalazine is classified as a hazardous compound .

Orientations Futures

S-Triazolo[3,4-a]phthalazine is a key intermediate in the synthesis of various pharmaceutical compounds. It is used as a starting material for the synthesis of antihypertensive drugs and anti-inflammatory agents . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-a]phthalazine-based drugs .

Propriétés

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPJKLSGUJUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177955
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazolo[3,4-a]phthalazine

CAS RN

234-80-0
Record name s-Triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo[3,4-a]phthalazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine (3 g) and pyrrolidine (30 ml) are heated at 100° C. for 8 h in autoclave. The amine excess is removed, the residue is washed with a small amount of water and crystallized from ethyl acetate, yielding 3-(4-methoxyphenyl)-6-[1-pyrrolidinyl)methyl]-1,2,4-triazolo[3,4-a]phthalazine (1.7 g). M.p. 184°-186° C.
Name
6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazolo[3,4-a]phthalazine
Reactant of Route 2
s-Triazolo[3,4-a]phthalazine
Reactant of Route 3
s-Triazolo[3,4-a]phthalazine
Reactant of Route 4
s-Triazolo[3,4-a]phthalazine
Reactant of Route 5
s-Triazolo[3,4-a]phthalazine
Reactant of Route 6
s-Triazolo[3,4-a]phthalazine

Citations

For This Compound
178
Citations
KT Potts, C Lovelette - The Journal of Organic Chemistry, 1969 - ACS Publications
Cyclization of 1-hydrazino-4-alkyl (aryl) phthalazines with aliphatic acids, ortho esters, cyanogen bromide, urea, or carbon disulfide gave the appropriate 3-substituted 6-alkyl (aryl)-s-…
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
Y Imamura, A Noda, T Imamura, Y Ono, T Okawara… - Life sciences, 2003 - Elsevier
When s-triazolo[3,4-a]phthalazine (Tri-P) was orally administered in rats, a more lipophilic metabolite M-1 than the parent compound was isolated from the urine. The metabolite M-1 …
H Zimmer, R Glaser, J Kokosa, DA Garteiz… - Journal of Medicinal …, 1975 - ACS Publications
The elucidation of thestructure of a new major metabolic product of hydralazine, 3-hydroxymethyl-s-triazolo [3, 4-a]-phthalazine, is described. The structures of several other previously …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
GH Birnberg, AS Tomcufcik… - The Journal of Organic …, 1982 - ACS Publications
on NMR and mass spectral analysis, as well as on similar analysis of their respective amino and acetamido derivatives 5-10. All isomers had singlet absorptions for protons H3 and H6; …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
JS Bajwa, PJ Sykes - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The condensation of 3-amino-1,2,4-triazole (2), its 3-methyl (7) and 5-methylthio (23) derivatives, 3-aminopyrazole (10) and its 4-cyano-derivative (27), 4-amino-1,2,4-triazole (13). 5-…
Number of citations: 52 0-pubs-rsc-org.brum.beds.ac.uk
AMME Omar, MG Kasem, IM Laabota… - Journal of …, 1981 - Wiley Online Library
A novel series of 3‐substituted amino‐s‐triazolo[3,4‐a]phthalazine derivatives has been synthesized by the one‐pot cyclodesulfurization reactions utilizing 1‐hydrazinophthalazine, …
G Dutkiewicz, C Kumar, HS Yathirajan… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C10H8N4·H2O, the organic molecules are approximately planar [maximum deviation from the least-squares plane = 0.041 (2) Å]. Two …
Number of citations: 3 scripts.iucr.org
V Facchini, JA Timbrell - … of Chromatography B: Biomedical Sciences and …, 1980 - Elsevier
Methods are described for the determination of 4-N-acetylhydrazinophthalazin-1-one, 4-hydrazinophthalazin-1-one, phthalazinone and s-triazolo[3,4-a]phthalazine in human urine. 4-…
M NAKANO, T TOMITSUKA, K JUNI - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
The decomposition products of hydrazones of hydralazine with pyruvic acid, acetone and oa-ketoglutaric acid were studied. The pyruvic acid hydrazone and acetone or ocketoglutaric …
Number of citations: 5 www.jstage.jst.go.jp
O Prakash, H Batra, V Sharma, SP Singh - 1998 - nopr.niscpr.res.in
Hypervalent iodine reagents have drawn attention to the versatile synthesis of heterocycles'. We have recently shown that iodobenzene diacetate (IBD) is an excellent reagent for the …
Number of citations: 6 nopr.niscpr.res.in

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.